Aqueous Solubility Advantage: Trihydrochloride Salt Enables Water-Based Formulation Versus Insoluble Free Base and Monohydrochloride Analogs
Laduviglusib trihydrochloride demonstrates aqueous solubility of 25 mg/mL (43.49 mM) at 25°C, representing a critical formulation advantage over alternative salt forms of the same active moiety. In direct comparison, CHIR-99021 monohydrochloride (CAS 1797989-42-4) is reported as insoluble in water, requiring DMSO for in vitro applications and limiting its utility for aqueous in vivo dosing formulations [1]. The trihydrochloride salt's water solubility enables preparation of homogeneous suspensions in CMC-Na at ≥5 mg/mL for oral gavage administration, eliminating the confounding effects of organic co-solvents such as DMSO or PEG on animal physiology .
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 25 mg/mL (43.49 mM) |
| Comparator Or Baseline | CHIR-99021 monohydrochloride: insoluble in water; DMSO solubility 89 mg/mL |
| Quantified Difference | Trihydrochloride: fully water-soluble; Monohydrochloride: water-insoluble |
| Conditions | In vitro solubility testing at 25°C; monohydrochloride CAS 1797989-42-4 |
Why This Matters
Water solubility directly determines the feasibility of aqueous in vivo dosing without organic co-solvents, reducing formulation-driven variability and potential solvent toxicity in animal models.
- [1] Adooq Bioscience. CHIR-99021 monohydrochloride Datasheet. Cat. No. A21430. View Source
